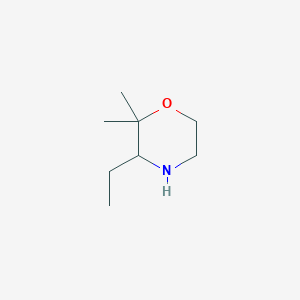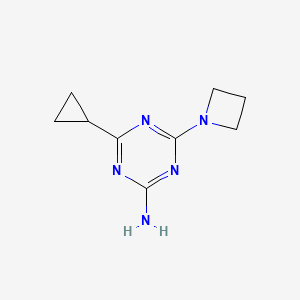
4-(Azetidin-1-yl)-6-cyclopropyl-1,3,5-triazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Azetidin-1-yl)-6-cyclopropyl-1,3,5-triazin-2-amine is a heterocyclic compound that features both azetidine and triazine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The azetidine ring is a four-membered nitrogen-containing ring, while the triazine ring is a six-membered ring containing three nitrogen atoms. The combination of these rings in a single molecule imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-1-yl)-6-cyclopropyl-1,3,5-triazin-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of a suitable azetidine derivative with a triazine precursor under controlled conditions. For example, the azetidine derivative can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The triazine ring can be introduced through a cyclization reaction involving appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography, and characterization using techniques like NMR spectroscopy and mass spectrometry to confirm the structure and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Azetidin-1-yl)-6-cyclopropyl-1,3,5-triazin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce new functional groups into the molecule.
Applications De Recherche Scientifique
4-(Azetidin-1-yl)-6-cyclopropyl-1,3,5-triazin-2-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: The compound’s biological activity is of interest for the development of new pharmaceuticals.
Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic effects. It may act on specific molecular targets, leading to the development of new treatments for various diseases.
Industry: The compound can be used in the production of advanced materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-(Azetidin-1-yl)-6-cyclopropyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other azetidine and triazine derivatives, such as:
N-substituted-3-chloro-2-azetidinone derivatives: These compounds have been studied for their anticonvulsant activity.
Azetidin-1-ylsulfonyl derivatives: These compounds are explored for their antimicrobial and antiviral properties.
Uniqueness
4-(Azetidin-1-yl)-6-cyclopropyl-1,3,5-triazin-2-amine is unique due to the combination of azetidine and triazine rings in its structure. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its potential biological activity and versatility in chemical reactions further enhance its significance in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C9H13N5 |
|---|---|
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
4-(azetidin-1-yl)-6-cyclopropyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C9H13N5/c10-8-11-7(6-2-3-6)12-9(13-8)14-4-1-5-14/h6H,1-5H2,(H2,10,11,12,13) |
Clé InChI |
IKTAFEZJMPGHIS-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C1)C2=NC(=NC(=N2)N)C3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


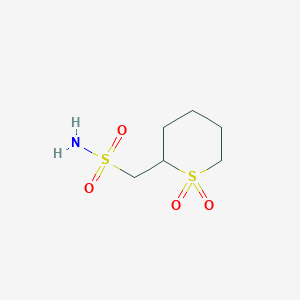
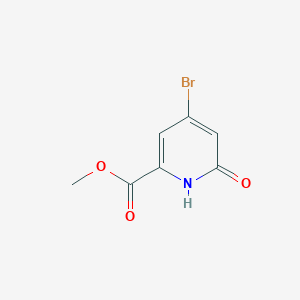
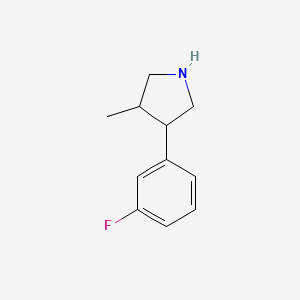
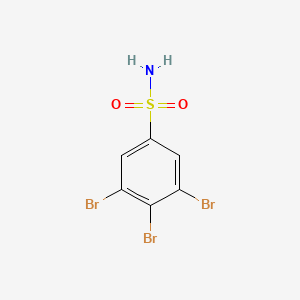
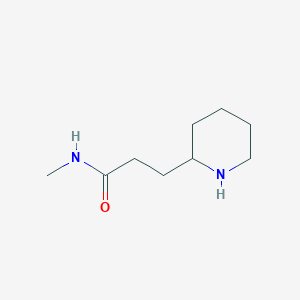
![6-(3-Chlorophenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13235615.png)

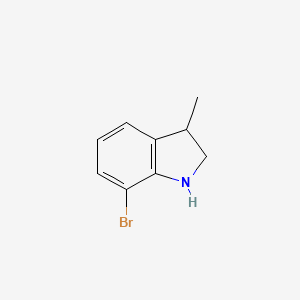
![3-Ethyl-2,4-dimethylimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13235633.png)
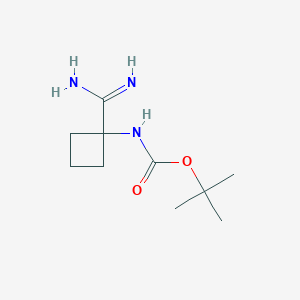
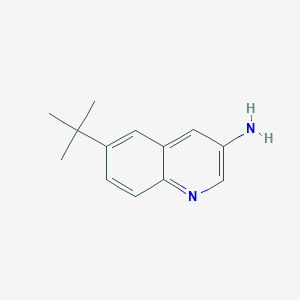
![N-Methyl-2-[(4-methylpiperidin-4-YL)formamido]acetamide](/img/structure/B13235639.png)
![3-[1-(4-Methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13235653.png)
